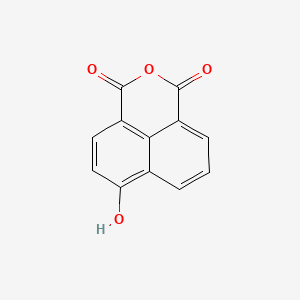

4-Hydroxy-1,8-naphthalic anhydride

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O4/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKXHILYGIQGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421722 | |

| Record name | 6-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52083-08-6 | |

| Record name | 6-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4 Hydroxy 1,8 Naphthalic Anhydride and Its Derivatives

Classical and Established Synthetic Routes to 4-Substituted 1,8-Naphthalic Anhydrides

Synthesis via Nitration, Oxidation, Reduction, and Hydroxylation of Acenaphthene (B1664957)

A foundational route to substituted 1,8-naphthalic anhydrides begins with the readily available hydrocarbon acenaphthene. wikipedia.orgresearchgate.net This multi-step process involves a sequence of classical organic reactions to introduce the desired functionalities onto the naphthalene (B1677914) core.

The typical sequence is as follows:

Nitration: Acenaphthene is first nitrated to introduce a nitro group onto the aromatic ring. clausiuspress.comepa.gov

Oxidation: The resulting nitro-acenaphthene is then oxidized to form the corresponding nitronaphthalic anhydride (B1165640). clausiuspress.comnih.gov

Reduction: The nitro group is subsequently reduced to an amino group, yielding 4-amino-1,8-naphthalic anhydride. clausiuspress.com

Hydroxylation: Finally, the amino group can be converted to a hydroxyl group through diazotization followed by hydrolysis to yield 4-hydroxy-1,8-naphthalic anhydride.

While this method is well-established, it often involves harsh reaction conditions and can lead to the formation of isomeric byproducts, necessitating careful purification steps. clausiuspress.commdpi.com

Two-Step Synthesis from 4-Bromo-1,8-naphthalimide Derivatives involving Nucleophilic Substitution and Demethylation

Another established method for the synthesis of this compound derivatives starts from 4-bromo-1,8-naphthalimide compounds. This two-step approach offers a more direct route to the hydroxylated product compared to the multi-step synthesis from acenaphthene.

The key steps are:

Nucleophilic Substitution: The bromine atom at the 4-position of the naphthalimide ring is displaced by a methoxy (B1213986) group through a nucleophilic aromatic substitution reaction, typically using sodium methoxide.

Demethylation: The resulting 4-methoxy derivative is then demethylated to yield the final this compound. mpg.de This is commonly achieved by treatment with strong acids such as hydrobromic acid or boron tribromide. mpg.de

This method's success is contingent on the efficient substitution of the bromine atom and the subsequent clean demethylation without affecting other sensitive functional groups in the molecule.

Direct Synthesis and Improved Methodologies for this compound

In recent years, research has focused on developing more direct and efficient methods for the synthesis of this compound, aiming to reduce the number of steps, improve yields, and utilize milder reaction conditions.

One-Step Hydroxylation Approaches using Strong Bases in Aprotic Solvents (e.g., DMSO)

A significant advancement is the direct hydroxylation of 1,8-naphthalimide (B145957) using a strong base in an aprotic solvent. For instance, the use of potassium hydroxide (B78521) with manganese dioxide has been shown to hydroxylate 1,8-naphthalimide at the 4-position. researchgate.net This approach offers a more atom-economical and direct pathway to the desired product.

Palladium-Catalyzed Hydroxylation of N-Substituted 4-Chloro-1,8-Naphthalimides

A notable modern approach involves the palladium-catalyzed hydroxylation of N-substituted 4-chloro-1,8-naphthalimides. researchgate.net This method utilizes a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with a t-BuXPhos ligand to facilitate the carbon-oxygen bond formation. researchgate.net A key advantage of this methodology is its tolerance of a range of substituents on the imide nitrogen, including acid-sensitive groups that may not be compatible with other synthetic routes. researchgate.net This makes it a versatile and complementary approach to existing procedures for accessing 4-hydroxy-1,8-naphthalimide derivatives. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more environmentally benign processes. One example is the direct hydroxylation of 1,8-naphthalimide, which can be achieved using potassium hydroxide and manganese dioxide, potentially reducing the need for harsh reagents and multiple synthetic steps. researchgate.net

Synthetic Strategies for Functionalizing the this compound Scaffold

A variety of synthetic methodologies have been developed to modify the this compound core. These strategies enable the introduction of diverse functional groups at different positions of the naphthalic anhydride framework, leading to a vast library of derivatives with tailored characteristics.

The Mitsunobu reaction is a powerful tool for the O-alkylation and etherification of the hydroxyl group in this compound and its derivatives. wikipedia.orgnih.gov This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.orgorganic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol center, which is a key feature for controlling stereochemistry in complex syntheses. nih.govorganic-chemistry.org

The general mechanism involves the formation of a phosphonium (B103445) salt intermediate by the reaction of the phosphine (B1218219) with the azodicarboxylate. organic-chemistry.org This intermediate then activates the hydroxyl group of the naphthalic anhydride derivative, making it a good leaving group. Subsequent attack by a nucleophile, such as an alcohol, leads to the formation of the corresponding ether.

A variety of alcohols can be used in the Mitsunobu reaction to introduce different alkoxy groups onto the naphthalic anhydride scaffold. For instance, primary and secondary alcohols can be effectively coupled to introduce alkyl and substituted alkyl chains. organic-chemistry.org While the Mitsunobu reaction is highly versatile, potential side reactions can occur, such as the alkylation of the azodicarboxylate by-product, especially with sterically hindered alcohols or less acidic nucleophiles. researchgate.net

Table 1: Examples of Mitsunobu Reaction for O-Alkylation

| Starting Material | Alcohol | Reagents | Product | Reference |

| Protected 4-hydroxy-1,8-naphthalimide derivative | - (intramolecular) | PPh₃, DIAD | Ns amide | nih.gov |

| Naphthyridine derivative | - (intramolecular) | PPh₃, DIAD, THF | Tricyclic product | nih.gov |

The reaction of 1,8-naphthalic anhydrides with primary amines is a fundamental and widely used method to synthesize N-substituted naphthalimides. rsc.org This condensation reaction is typically carried out by heating the anhydride and the amine in a suitable solvent, such as ethanol, dimethylformamide (DMF), or 2-methoxyethanol. rsc.orgnih.gov The choice of the amine determines the nature of the substituent at the imide nitrogen, allowing for the introduction of a wide variety of functional groups. rsc.org

Following the formation of the naphthalimide, further derivatization can be achieved. For example, if the starting anhydride has a halogen substituent at the 4-position, this halogen can be displaced by various nucleophiles. nih.govgoogle.com A common strategy involves a two-step process where 4-chloro- or 4-bromo-1,8-naphthalic anhydride is first condensed with an amine to form the corresponding 4-halo-N-substituted naphthalimide. nih.govgoogle.comgoogle.com In the second step, the halogen is substituted by another amine, an alkoxide, or other nucleophiles. nih.govgoogle.com This approach allows for the synthesis of a diverse range of 4-substituted-N-substituted naphthalimides. rsc.org

For instance, 4-amino-substituted naphthalimides, which are often fluorescent, are typically synthesized by reacting 4-chloro-1,8-naphthalic anhydride with an amine, followed by substitution of the chlorine atom with a primary or secondary amine. nih.gov

Table 2: Synthesis of Naphthalimides and Their Derivatives

| Anhydride | Amine | Solvent | Product | Reference |

| 4-Chloro-1,8-naphthalic anhydride | Methyl 4-aminobenzoate | 1,4-Dioxane or 2-Methoxyethanol | 4-Chloro-N-(4-methoxycarbonylphenyl)-1,8-naphthalimide | rsc.orgnih.gov |

| 4-Bromo-1,8-naphthalic anhydride | n-Hexylamine | N-methylpyrrolidone | 4-Bromo-N-(n-hexyl)-1,8-naphthalimide | google.com |

| 3-Nitro-1,8-naphthalic anhydride | 2-Ethylhexylamine | NMP/Acetic acid | N-(2-Ethylhexyl)-3-nitro-1,8-naphthalimide | mdpi.com |

| 4-Piperidinyl-1,8-naphthalic anhydride | Methyl 4-aminobenzoate | Not specified | Methyl 4-(4-piperidinyl-1,8-naphthalimido)benzoate | nih.govbeilstein-journals.org |

Halogenation and other electrophilic aromatic substitution reactions are key strategies for functionalizing the naphthalene core of this compound. These reactions introduce reactive handles that can be further modified through various cross-coupling and substitution reactions.

Direct halogenation of the naphthalic anhydride ring system can be achieved using various reagents. For instance, bromination can be carried out using bromine in acetic acid. Chlorination of naphthalic anhydride can be performed directly with chlorine gas or sulfuryl chloride. The position of substitution is influenced by the existing substituents on the naphthalene ring. The hydroxyl group at the 4-position in this compound is an activating group and directs electrophiles to the ortho and para positions. However, protection of the hydroxyl group may be necessary to prevent side reactions.

Nitration is another important electrophilic aromatic substitution reaction. For example, 1,8-naphthalic anhydride can be nitrated using a mixture of concentrated sulfuric acid and sodium nitrate (B79036) to yield 3-nitro-1,8-naphthalic anhydride. mdpi.commdpi.com This nitro group can then be reduced to an amino group, providing a route to various amino-substituted derivatives. researchgate.net

Table 3: Electrophilic Aromatic Substitution Reactions

| Substrate | Reagent(s) | Product | Reference |

| 1,8-Naphthalic anhydride | Br₂ in acetic acid | 4-Bromo-1,8-naphthalic anhydride | |

| 1,8-Naphthalic anhydride | conc. H₂SO₄, NaNO₃ | 3-Nitro-1,8-naphthalic anhydride | mdpi.commdpi.com |

| Acenaphthene | K₂Cr₂O₇/CH₃COOH | 1,8-Naphthalic anhydride | wikipedia.org |

| 4-Bromo-1,8-naphthalic anhydride | conc. H₂SO₄, NaNO₃ | 4-Bromo-3-nitro-1,8-naphthalic anhydride | ekb.eg |

Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing aryl and other organic groups onto the naphthalic anhydride or naphthalimide scaffold. libretexts.org These reactions offer a high degree of control and functional group tolerance.

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is widely used to form carbon-carbon bonds. For example, a 4-halo-1,8-naphthalimide can be coupled with an arylstannane to introduce an aryl group at the 4-position. A common catalyst system for this transformation is Pd(PPh₃)₄. harvard.edu

The Heck coupling reaction, another palladium-catalyzed process, involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base. While not as commonly cited for direct arylation of the naphthalimide core in the initial search, it is a powerful method for C-C bond formation and has been used in the synthesis of related structures. nih.gov

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is particularly useful for forming carbon-nitrogen bonds. This method has been successfully employed for the amination of 4-bromo-1,8-naphthalimides, providing a high-yielding and mild route to 4-amino-substituted naphthalimides, especially for complex substrates. researchgate.net

Table 4: Cross-Coupling Reactions for Naphthalimide Functionalization

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 4-Bromo-N-substituted-1,8-naphthalimide | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Amino-N-substituted-1,8-naphthalimide | researchgate.net |

| 2-Bromobenzyl bromides | Tributylallylstannane | Pd catalyst (for Stille) | 2-Bromobenzyl β,γ-unsaturated ketones | nih.gov |

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile strategy for synthesizing complex naphthalimide-based conjugates. organic-chemistry.orgnih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govmetabion.com

The core of this methodology involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole linkage. organic-chemistry.orgwikipedia.org To apply this to the this compound scaffold, either the naphthalimide derivative or the molecule to be conjugated is functionalized with an azide or an alkyne group. For example, N-alkylation of 1,8-naphthalimide with a reactant bearing a terminal alkyne, such as 4-bromo-1-butyne, provides an alkyne-functionalized naphthalimide. rsc.org This can then be "clicked" with an azide-containing molecule to create a diverse range of conjugates. rsc.org

This approach has been utilized to attach naphthalimide fluorophores to solid supports for applications in diagnostics and to synthesize complex biomolecular conjugates. nih.gov The orthogonality of the click reaction allows for the sequential functionalization of molecules with multiple reactive groups. nih.gov

Table 5: "Click Chemistry" for Naphthalimide Conjugation

| Naphthalimide Derivative | Reactant | Catalyst | Product | Reference |

| N-(4-butynyl)-1,8-naphthalimide | Aryl azide | Not specified | 1,2,3-Triazole derivative | rsc.org |

| 4-Amino-1,8-naphthalimide (B156640) with orthogonal functional groups | (Bio)molecules | Not specified | (Bio)molecule-naphthalimide macrostructure | nih.gov |

Reductive amination is a valuable method for introducing nitrogen-containing substituents, typically by converting a carbonyl group to an amine via an imine intermediate. While direct application to the anhydride carbonyls of this compound is not typical, this reaction is highly relevant for the functionalization of derivatives.

For instance, if a naphthalimide derivative is synthesized with a substituent containing an aldehyde or ketone, this carbonyl group can be converted to an amine through reductive amination. This involves reacting the carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A related and important transformation is the reduction of a nitro group to an amino group. As mentioned previously, nitration of the naphthalic anhydride ring provides a nitro-derivative. mdpi.commdpi.com This nitro group can be readily reduced to a primary amine using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. researchgate.net This amino group can then be further functionalized, for example, by condensation with aldehydes to form imines. mdpi.com

Esterification of the Hydroxyl Group

The phenolic hydroxyl group at the 4-position of the 1,8-naphthalic anhydride core is amenable to esterification, a common strategy for modifying the molecule's properties. This conversion to an acyloxy derivative is typically accomplished through acylation with standard reagents such as acid chlorides or other activated acyl compounds in the presence of a base. The base facilitates the deprotonation of the hydroxyl group, enhancing its nucleophilicity.

While direct examples of esterification on this compound are not extensively detailed in the cited literature, the acylation of a hydroxyl group on a closely related naphthalimide derivative illustrates a viable synthetic route. Research into fluorescent brightening agents has demonstrated the effective esterification of a hydroxyl-containing N-substituent on a naphthalimide core. researchgate.net

In a representative synthesis, 4-Methoxy-N-(2-hydroxyethyl)naphthalimide was acylated using various 2-amino-4-allyloxy-6-chloro-l,3,5-triazine derivatives. researchgate.net The reaction was conducted in benzene (B151609) using 50% sodium hydroxide (NaOH) and benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst. This method proceeded efficiently at a moderate temperature of 50°C for 4 hours, affording the desired ester products in excellent yields ranging from 93% to 96%. researchgate.net This high-yield acylation highlights a practical methodology that can be adapted for the esterification of the 4-hydroxyl group on the naphthalic anhydride nucleus itself.

Research Findings on the Acylation of a Related Naphthalimide Derivative

| Reactant 1 | Acylating Agent (Reactant 2) | Solvent | Catalyst | Conditions | Yield (%) | Reference |

| 4-Methoxy-N-(2-hydroxyethyl)naphthalimide | 2-Dimethylamino-4-allyloxy-6-chloro-l,3,5-triazine | Benzene | 50% NaOH, BTEAC | 50°C, 4 h | 93 | researchgate.net |

| 4-Methoxy-N-(2-hydroxyethyl)naphthalimide | 2-Piperidino-4-allyloxy-6-chloro-l,3,5-triazine | Benzene | 50% NaOH, BTEAC | 50°C, 4 h | 96 | researchgate.net |

| 4-Methoxy-N-(2-hydroxyethyl)naphthalimide | 2-Morpholino-4-allyloxy-6-chloro-l,3,5-triazine | Benzene | 50% NaOH, BTEAC | 50°C, 4 h | 96 | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 1,8 Naphthalic Anhydride and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Hydroxy-1,8-naphthalic anhydride (B1165640) and its analogs in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, while 2D NMR techniques establish connectivity between different parts of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a naphthalic anhydride derivative, such as 4-phenyl-N-methyl-1,8-naphthalimide, reveals characteristic signals for the aromatic protons on the naphthalene (B1677914) core. tandfonline.com For the parent 1,8-naphthalic anhydride, the aromatic protons appear as distinct multiplets in the downfield region of the spectrum. chemicalbook.com The introduction of a hydroxyl group at the 4-position in 4-Hydroxy-1,8-naphthalic anhydride is expected to induce shifts in the signals of the neighboring protons due to its electronic effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For 3-Hydroxy-1,8-naphthalic anhydride, the carbon signals have been assigned, providing a reference for the analysis of the 4-hydroxy isomer. chemicalbook.com The carbonyl carbons of the anhydride group typically resonate at the lowest field. The chemical shifts of the aromatic carbons in 1,8-naphthalic anhydride have also been documented. chemicalbook.com In derivatives like 2-butoxycarbonylamino-N-propyl-1,8-naphthalimide, the extensive number of signals can be fully assigned using a combination of 1D and 2D NMR techniques. rsc.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons. For instance, in assigning the complex spectra of naphthalimide derivatives, COSY is used to identify coupled protons, while HSQC links protons to their directly attached carbons. chemicalbook.comrsc.org These methods are critical for the definitive assignment of all signals in novel analogs of this compound.

Table 1: Representative NMR Data for Naphthalic Anhydride Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 1,8-Naphthalic anhydride | ¹H | 7.916, 8.52, 8.54 | chemicalbook.com |

| 3-Hydroxy-1,8-naphthalic anhydride | ¹³C | Not specified | chemicalbook.com |

| 2-butoxycarbonylamino-N-propyl-1,8-naphthalimide | ¹³C | 11.5, 21.4, 41.9, 113.9, 122.0, 122.5, 122.6, 123.7, 127.2, 127.4, 131.6, 133.4, 145.2, 164.2, 164.5 | rsc.org |

Note: Specific peak assignments and coupling constants are detailed in the cited literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and for analyzing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching bands. spectroscopyonline.com In non-cyclic anhydrides, the symmetric stretch appears at a higher wavenumber and is more intense, while for cyclic anhydrides, the asymmetric stretch is at a lower wavenumber and is more intense. spectroscopyonline.com For 1,8-naphthalic anhydride, these carbonyl bands are prominent features in its IR spectrum. chemicalbook.com The presence of a hydroxyl group in this compound will introduce a characteristic O-H stretching band, typically broad and in the region of 3200-3600 cm⁻¹. Furthermore, C-O stretching and bending vibrations associated with the hydroxyl and anhydride groups will also be present. researchgate.net In derivatives such as 4-bromo-3-nitro-1,8-naphthalic anhydride, characteristic bands for the nitro group (asymmetric and symmetric stretching) are also observed. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For phthalic anhydride, a related cyclic anhydride, Raman spectra have been used to assign vibrational modes, including ring breathing and C-C stretching vibrations. researchgate.net Similar analyses can be applied to this compound to gain a more complete understanding of its vibrational landscape.

Table 2: Characteristic IR Absorption Frequencies for Naphthalic Anhydride and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Anhydride C=O | Symmetric & Asymmetric Stretch | 1730 - 1860 | researchgate.net |

| Aromatic C-H | Stretch | ~3080 | researchgate.net |

| Aromatic C=C | Stretch | ~1570 | researchgate.net |

| Nitro (NO₂) | Asymmetric & Symmetric Stretch | 1500, 1330 | researchgate.net |

| C-Br | Stretch | ~775 | researchgate.net |

| C-N | Stretch | ~1134 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis absorption spectroscopy is employed to study the electronic transitions within this compound and its analogs. The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment.

The parent 1,8-naphthalic anhydride and its derivatives without an amino or hydroxyl substituent are typically colorless and exhibit weak fluorescence. rsc.org The introduction of an electron-donating group, such as a hydroxyl group at the 4-position, can lead to a significant change in the electronic properties. This substitution can cause a bathochromic (red) shift in the absorption maximum due to intramolecular charge transfer (ICT) from the hydroxyl group to the electron-withdrawing anhydride moiety.

Solvatochromism: The phenomenon of solvatochromism, where the absorption and emission spectra shift in response to solvent polarity, is a key characteristic of many naphthalimide derivatives. nih.gov For this compound, an increase in solvent polarity is expected to stabilize the more polar excited state, leading to a red shift in the absorption spectrum. This behavior is indicative of a π-π* transition with significant charge-transfer character. Studies on related 4-amino-1,8-naphthalimide (B156640) derivatives have shown a pronounced solvatochromic effect, with the highest fluorescence intensity often observed in moderately polar solvents like acetonitrile. nih.gov

The electronic transitions in naphthalimide derivatives have been studied using time-dependent density functional theory (TD-DFT), which indicates that light absorption often leads to the population of the second excited state (S₂), followed by rapid internal conversion to the first excited state (S₁). acs.org The character of the S₁ state, whether it is a locally excited (π,π*) state or a charge-transfer state, depends on the nature and position of the substituents. acs.org

Table 3: UV-Vis Absorption Data for Representative Naphthalimide Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 4-Phenyl-1,8-naphthalimide | Methanol, Ethanol, DMSO | 350 | mdpi.com |

| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | Nonpolar solvents | ~400 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its fragmentation pathways, which aids in structural confirmation.

The molecular weight of this compound is 214.17 g/mol . nih.gov Mass spectrometry will show a molecular ion peak (M⁺) corresponding to this mass. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition of the molecule.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For naphthalic anhydride derivatives, common fragmentation pathways involve the loss of small neutral molecules such as CO and CO₂ from the anhydride moiety. In the case of this compound, fragmentation may also involve the hydroxyl group. Analysis of the fragmentation patterns of related naphthalimide derivatives helps in understanding the stability of different parts of the molecule and in confirming the identity of synthesized compounds. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound reveals a planar tricyclic core. A key feature is the presence of intramolecular hydrogen bonding between the hydroxyl proton and an adjacent carbonyl oxygen atom, which stabilizes the molecular conformation. In the solid state, molecules of this compound arrange in a herringbone pattern, with π-π stacking interactions between the aromatic rings at an interplanar distance of approximately 3.4 Å.

Supramolecular Assembly: The ability of naphthalimide and naphthalic anhydride derivatives to form ordered structures through non-covalent interactions is of great interest for the development of functional materials. nih.gov Hydrogen bonding, in particular, is a powerful tool for directing the self-assembly of these molecules into various architectures, such as fibrillar gels, nanotubes, and vesicles. rsc.org The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, facilitating the formation of extended supramolecular networks.

Table 4: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Monoclinic (C2/c) | |

| Unit Cell Parameters | a = 29.36 Å, b = 3.82 Å, c = 24.97 Å | |

| Hydrogen Bond Distance (O-H···O) | 2.62 Å | |

| Interplanar Distance (π-π stacking) | 3.41 Å |

Time-Resolved Spectroscopic Techniques for Excited State Dynamics (e.g., Fluorescence Lifetimes)

Time-resolved spectroscopic techniques are essential for investigating the dynamics of the excited states of this compound and its analogs, providing insights into processes such as fluorescence, intersystem crossing, and internal conversion.

Fluorescence Lifetimes: The fluorescence lifetime is a measure of the average time a molecule spends in the excited state before returning to the ground state via fluorescence. For many naphthalimide derivatives, the fluorescence decay is often bi-exponential, indicating the presence of multiple excited state species or different conformations. nih.gov The average fluorescence lifetime for some 4-amino-1,8-naphthalimide derivatives has been found to be in the range of 5.76–9.96 ns. nih.gov For other naphthalimide derivatives, lifetimes can vary significantly with the solvent environment. For instance, the fluorescence lifetime of one derivative increased from 3.36 ns in hexane (B92381) to 6.11 ns in THF. rsc.org

The excited-state dynamics of naphthalimide derivatives are often complex. Femtosecond transient absorption spectroscopy has revealed that for some derivatives, the initially populated S₂ state undergoes rapid internal conversion (within ~40 ps) to the S₁ state. acs.org The lifetime of the S₁ state can be on the order of several nanoseconds and its character (π,π* or charge-transfer) influences the subsequent decay pathways, which can include fluorescence, intersystem crossing to the triplet state, or non-radiative decay. acs.org In some cases, thermally activated delayed fluorescence (TADF) can be observed, where the molecule cycles between the singlet and triplet excited states before emitting light. rsc.org

Table 5: Representative Fluorescence Lifetime Data for Naphthalimide Derivatives

| Compound/Derivative Type | Solvent | Fluorescence Lifetime (τ) | Reference |

|---|---|---|---|

| 4-Amino-1,8-naphthalimide derivative | Acetonitrile | 5.76-9.96 ns (average) | nih.gov |

| Naphthalimide derivative (HP-NAP) | Hexane | 3.36 ns | rsc.org |

| Naphthalimide derivative (HP-NAP) | THF | 6.11 ns | rsc.org |

| Naphthalimide derivative (AmNS-ALG) | Water | 11 ns | researchgate.net |

| Naphthalimide derivative (AmNS-ALG) | Butanol | 7 ns | researchgate.net |

| Naphthalimide derivative with CT character | - | ~4 ns (S₁ state) | acs.org |

Theoretical and Computational Chemistry of 4 Hydroxy 1,8 Naphthalic Anhydride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular properties of 4-hydroxy-1,8-naphthalic anhydride (B1165640) and its derivatives. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying relatively large organic molecules. These calculations have been instrumental in understanding the influence of substituents on the electronic properties of the naphthalic anhydride core. For instance, studies have shown that the hydroxyl group at the 4-position can act as an electron-donating group, influencing the energy levels of the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability. wuxibiology.com A smaller gap generally indicates that the molecule can be more easily excited.

For 4-hydroxy-1,8-naphthalic anhydride, DFT calculations have been employed to determine the energies of the HOMO and LUMO. The distribution of these orbitals reveals important information about the molecule's electronic transitions. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In derivatives of 1,8-naphthalimide (B145957), the HOMO and LUMO are often delocalized across the naphthalene (B1677914) moiety and the substituent at the 4-position. nih.gov This delocalization is crucial for the intramolecular charge transfer (ICT) characteristics observed in these compounds. uobasrah.edu.iq The HOMO-LUMO energy gap can be tuned by introducing different substituents, which in turn affects the molecule's absorption and emission properties. rsc.org

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and the energy of the lowest electronic transition. |

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can be directly compared with experimental data to validate the computational model.

UV-Vis Spectroscopy: The electronic absorption spectra of this compound derivatives can be simulated using DFT. For a related compound, 4-piperidinyl-N-(4-carboxyphenyl)-1,8-naphthalimide, the first electronic transition was predicted at 401 nm, which is primarily a HOMO → LUMO transition. nih.gov This prediction aligns well with experimental observations. nih.gov The calculations can also rationalize the bathochromic (red) or hypsochromic (blue) shifts observed in the absorption spectra upon changes in solvent polarity or substitution. uobasrah.edu.iq

IR Spectroscopy: DFT can be used to calculate the vibrational frequencies of molecules. For a derivative, 4-hydroxy-3-nitro-1,8-naphthalic anhydride, the calculated FT-IR data showed characteristic stretching bands for C=C, C-H, NO2, C=O, C-N, and O-H groups, which are consistent with the expected molecular structure. uobasrah.edu.iq

NMR Spectroscopy: Quantum chemical calculations are also valuable for predicting Nuclear Magnetic Resonance (NMR) spectra. samipubco.com By calculating the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR), DFT can aid in the structural elucidation of complex molecules and provide a deeper understanding of the relationship between molecular structure and spectroscopic data. samipubco.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

To investigate the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net TD-DFT calculations provide insights into the nature of electronic transitions, excited state geometries, and the mechanisms of fluorescence and phosphorescence.

For systems like this compound, TD-DFT can elucidate the intramolecular charge transfer (ICT) character of the excited states. uobasrah.edu.iqresearchgate.net Upon photoexcitation, an electron can be promoted from an orbital localized on the electron-donating hydroxyl group to an orbital on the electron-withdrawing naphthalic anhydride core. This charge redistribution in the excited state is responsible for the significant Stokes shifts and solvent-dependent emission spectra observed for many 1,8-naphthalimide derivatives. uobasrah.edu.iq The theory can also predict the energies of the lowest singlet and triplet excited states, which is crucial for understanding the photophysical pathways of a molecule. researchgate.net

Conformational Analysis and Potential Energy Surface Studies

The three-dimensional structure of a molecule plays a critical role in its properties and reactivity. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule, known as conformers. By calculating the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry, computational methods can map out the different possible conformations and the energy barriers between them.

For this compound, a key feature is the intramolecular hydrogen bond between the hydroxyl proton and an adjacent carbonyl oxygen. This interaction significantly stabilizes the planar conformation of the molecule and restricts the rotational freedom around the C-O bond. Computational studies can quantify the strength of this hydrogen bond and explore other potential, higher-energy conformers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be constructed.

For instance, the cyclization of naphthalene-1,8-dicarboxylic acid to form the corresponding anhydride has been studied using ab initio calculations. rsc.org These calculations revealed a transition state involving an intramolecular proton transfer concerted with the alignment of the oxygen atom towards the carbonyl carbon, followed by dehydration. rsc.org Similar computational approaches can be applied to understand the reactions of this compound, such as its conversion to various imide derivatives. These studies can provide valuable information on reaction barriers and the feasibility of different synthetic routes.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation

While quantum mechanical methods like DFT are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of large ensembles of molecules and their interactions. nih.gov MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

In the context of this compound, MD simulations can be used to study how molecules interact with each other in the solid state or in solution. A key intermolecular interaction for this planar aromatic molecule is π-π stacking, where the aromatic rings of adjacent molecules align with each other. X-ray diffraction studies have confirmed that in the solid state, molecules of this compound arrange in herringbone patterns with interplanar distances of approximately 3.4 Å, indicative of π-π interactions. MD simulations can provide a dynamic picture of these aggregation phenomena and help to understand how factors like solvent and temperature affect the self-assembly of these molecules. nih.gov

Applications of 4 Hydroxy 1,8 Naphthalic Anhydride in Advanced Materials and Molecular Sensing

Development of Fluorescent Dyes and Pigments Based on Naphthalic Anhydride (B1165640) Derivatives

The 1,8-naphthalimide (B145957) scaffold, derived from 1,8-naphthalic anhydride, is a cornerstone in the creation of fluorescent dyes and pigments. sci-hub.senih.gov These compounds are noted for their strong fluorescence, photostability, and utility in various applications, from coloring textiles and polymers to use in advanced materials like liquid-crystal displays. nih.govresearchgate.net The color and fluorescence of these dyes are highly tunable. For instance, derivatives with alkoxy groups typically exhibit blue fluorescence, whereas those with amino groups at the C-4 position are yellow and emit green fluorescence. rsc.orgnih.gov This versatility allows for the synthesis of dyes with specific desired colors, such as the yellow-to-orange dyes created by condensing 4-substituted-1,8-naphthalic anhydrides with various amines for coloring synthetic-polymer fibers. researchgate.net

The photophysical characteristics of naphthalic anhydride and naphthalimide derivatives are profoundly influenced by the nature and position of substituents on the naphthalene (B1677914) ring. rsc.org The introduction of different functional groups allows for the fine-tuning of properties like absorption and emission wavelengths, fluorescence quantum yield (Φf), and the Stokes shift (the difference between the maximum absorption and emission wavelengths). rsc.orgresearchgate.net

Generally, the introduction of an electron-donating group at the C-4 position, such as an amino or alkoxy group, induces an intramolecular charge transfer (ICT) upon photoexcitation, leading to a significant red-shift in the emission spectrum and often a large Stokes shift. rsc.orgekb.eg The electron-donating strength of the substituent directly correlates with the efficiency of the ICT process. researchgate.net For example, amino-substituted 1,8-naphthalimides are known to be strongly fluorescent with high quantum yields. rsc.org

The polarity of the solvent also plays a crucial role, a phenomenon known as solvatochromism. In many naphthalimide derivatives, an increase in solvent polarity leads to a larger Stokes shift and a decrease in fluorescence quantum yield, indicating a more polar excited state relative to the ground state. sci-hub.sersc.org

The table below presents photophysical data for various naphthalic anhydride and naphthalimide derivatives, illustrating the impact of different substituents and solvents on their Stokes shift and fluorescence quantum yield.

| Compound | Substituent at C-6 | Solvent | Stokes Shift (cm⁻¹) | Quantum Yield (Φf %) | Reference |

|---|---|---|---|---|---|

| 6-amino-1,8-naphthalic anhydride derivative | Piperazin-1-yl | Dichloromethane | 5758 | 5.83 | sci-hub.se |

| 6-amino-1,8-naphthalic anhydride derivative | Piperazin-1-yl | Dimethylformamide | 5710 | 16.61 | sci-hub.se |

| 6-amino-1,8-naphthalic anhydride derivative | 4-Benzyl-piperazin-1-yl | Dichloromethane | 5684 | 40.00 | sci-hub.se |

| 6-amino-1,8-naphthalic anhydride derivative | 4-Benzyl-piperazin-1-yl | Dimethylformamide | 5663 | 41.50 | sci-hub.se |

| N-butyl-4-(N-di(2-hydroxyethyl)) substituted 1,8-naphthalimide | (N-di(2-hydroxyethyl))amino | DMSO | - | - | rsc.org |

| 4-amino-1,8-naphthalimide (B156640) derivative | Amino | DMSO | - | - | rsc.org |

Synthesis of Chemosensors and Molecular Probes for Specific Analytes

The tunable photophysical properties of 4-hydroxy-1,8-naphthalimide and its analogues make them excellent platforms for the design of fluorescent chemosensors and molecular probes. researchgate.netbohrium.commdpi.com These sensors are engineered to detect specific ions and molecules through changes in their fluorescence signals, such as "turn-on" or "turn-off" responses, or shifts in emission wavelength. researchgate.netnih.gov The general design involves covalently linking a receptor unit, which selectively binds to the target analyte, to the naphthalimide fluorophore. nih.gov The binding event modulates the photophysical processes within the fluorophore, signaling the presence of the analyte. researchgate.netmdpi.com

Naphthalimide-based probes have been extensively developed for the detection of various ions. mdpi.com

pH Sensing: The fluorescence of many naphthalimide derivatives is sensitive to pH. For instance, probes containing a piperazine (B1678402) moiety can act as fluorescent "switches". nih.gov At high pH, the piperazine nitrogen is deprotonated and can donate an electron to the excited naphthalimide, quenching its fluorescence via Photoinduced Electron Transfer (PET). In acidic conditions, the nitrogen is protonated, which blocks the PET process, leading to a significant enhancement in fluorescence intensity (a "turn-on" response). nih.gov

Metal Ion Sensing: The 1,8-naphthalimide framework is a versatile scaffold for creating probes for a wide array of metal ions, including toxic heavy metals like mercury(II) (Hg²⁺) and biologically significant ions like zinc(II) (Zn²⁺). mdpi.comresearchgate.netnih.gov

Zn²⁺: A "turn-on" fluorescent chemosensor for Zn²⁺ was developed from 4-amino-1,8-naphthalic anhydride and hydrazine. This probe showed high selectivity and a nanomolar detection limit for Zn²⁺ ions, with its fluorescence being reversibly switched by the addition of Zn²⁺. researchgate.netiitpkd.ac.in Another approach involved substituting the 4-position with a methoxy (B1213986) group, which enhanced the detection sensitivity for Zn²⁺ compared to the unsubstituted analogue. mdpi.comnih.gov

Hg²⁺ and Cu²⁺: Naphthalimide-piperazine derivatives have been shown to function as "off" fluorescent switches for copper(II) (Cu²⁺) and mercury(II) (Hg²⁺) ions. nih.gov The presence of these metal ions leads to fluorescence quenching. Interestingly, these probes can sometimes offer distinct responses to different ions; for example, one sensor exhibited a hypochromic shift (blue shift) with Cu²⁺ and a bathochromic shift (red shift) with Hg²⁺, allowing for discrimination between the two. nih.gov

Pb²⁺ and Al³⁺: Researchers have synthesized N-n-butyl-1,8-naphthalimide derivatives that show a quenched fluorescence specifically in the presence of lead(II) (Pb²⁺). mdpi.com Another sensor, created by reacting 4-bromo-1,8-naphthalic anhydride with 2-aminobenzohydrazide, demonstrated a selective "turn-on" fluorescence response to aluminum(III) (Al³⁺). nih.gov

Ag⁺: A chemosensor for the sequential recognition of silver(I) (Ag⁺) and sulfide (B99878) (S²⁻) ions has been developed. The probe's fluorescence was quenched by Ag⁺, and subsequently restored upon the addition of S²⁻, demonstrating its utility in complex sensing applications. rsc.org

| Target Ion | Probe Derivative Base | Sensing Mechanism | Fluorescence Response | Reference |

|---|---|---|---|---|

| pH (H⁺) | Naphthalimide-Piperazine | PET Inhibition | Turn-on | nih.gov |

| Zn²⁺ | 4-Amino-1,8-naphthalic anhydride | - | Turn-on | researchgate.netiitpkd.ac.in |

| Hg²⁺ | Naphthalimide-Piperazine | CHEQ/PET | Turn-off (Quenching) | nih.gov |

| Cu²⁺ | Naphthalimide-Piperazine | CHEQ/PET | Turn-off (Quenching) | nih.gov |

| Pb²⁺ | N-n-butyl-1,8-naphthalimide | - | Turn-off (Quenching) | mdpi.com |

| Al³⁺ | 4-Bromo-1,8-naphthalic anhydride | - | Turn-on | nih.gov |

| Ag⁺ | 1,8-naphthalimide | Complexation | Turn-off (Quenching) | rsc.org |

Beyond simple ions, naphthalimide-based probes are being designed to detect biologically relevant molecules. For example, a probe built on the 1,8-naphthalimide fluorophore was developed for the detection of hydrogen polysulfides (H₂Sₙ). In this design, an azide (B81097) group served as the reaction site, which is reduced by H₂S, triggering a change in the fluorescence signal. researchgate.net Similarly, probes have been developed for detecting hydrazine, a toxic and carcinogenic compound, by linking 4-hydroxy-1,8-naphthalimide with a cinnamoyl moiety that is cleaved by hydrazine, restoring the fluorophore's emission. rsc.org The ability to create sensors for specific biomolecules highlights the platform's potential in bio-imaging and diagnostics. bohrium.comscilit.com

The function of naphthalimide-based sensors is governed by several key photophysical mechanisms, primarily Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). nih.gov

Photoinduced Electron Transfer (PET): PET is a common mechanism for designing "off-on" fluorescent switches. nih.govmdpi.com In a typical PET sensor, a receptor (electron donor) is linked to the naphthalimide fluorophore (electron acceptor). In the "off" state, upon excitation of the fluorophore, the receptor donates an electron to it, quenching the fluorescence. rsc.org When the receptor binds to a target analyte (like a proton or a metal ion), its electron-donating ability is suppressed. This blockage of the PET process "turns on" the fluorescence. nih.govrsc.org

Intramolecular Charge Transfer (ICT): The ICT process is inherent to many 4-substituted naphthalimides, which have a donor-π-acceptor structure. ekb.egresearchgate.net Upon absorption of light, electron density shifts from the electron-donating group (e.g., -OH, -NH₂) at the C-4 position to the electron-withdrawing imide core. ekb.egresearchgate.net This charge separation results in a large dipole moment in the excited state, making the emission highly sensitive to the local environment's polarity. rsc.org The binding of an analyte can alter the electron-donating or -withdrawing strength of the substituents, thereby modulating the ICT process and causing a shift in the emission color or intensity. researchgate.netrsc.org In some sophisticated sensors, PET and ICT processes can be coupled, allowing for more complex and ratiometric sensing capabilities. rsc.org

Integration into Polymeric Materials for Functional Applications

The unique optical properties of 4-hydroxy-1,8-naphthalic anhydride and its derivatives are harnessed by incorporating them into polymeric structures to create advanced functional materials. researchgate.net These naphthalimide-based polymers often exhibit strong fluorescence and are used as fluorescent brightening agents, sensors, and in optoelectronic devices. researchgate.netekb.eg

Derivatives of 1,8-naphthalic anhydride can be designed with polymerizable groups, such as vinyl or trialkoxysilane moieties. researchgate.net These functionalized monomers can then be copolymerized with other monomers (like styrene) or used in sol-gel processes to form covalently bonded, highly fluorescent polymeric materials. researchgate.net For example, polymerizable 1,8-naphthalimide derivatives have been condensed with γ-aminopropyl triethoxysilane (B36694) (APTES) to prepare highly fluorescent polysiloxane materials. researchgate.net The resulting colored polymers often exhibit good resistance to wet treatments and solvents. researchgate.net

Furthermore, naphthalic anhydride itself has been used as a crosslinker for polysaccharide structures, creating materials for biomedical applications such as controlled drug delivery systems. researchgate.net The integration of these fluorophores into polymer networks combines the robust mechanical and processing properties of polymers with the exceptional optical and sensing capabilities of the naphthalimide unit. researchgate.netbohrium.com

Fluorescent Polymers and Copolymers

The incorporation of this compound moieties into polymeric structures imparts fluorescence to the resulting materials, opening up avenues for their use as fluorescent brightening agents and sensors. researchgate.netmdpi.com Derivatives of 1,8-naphthalimide, closely related to the anhydride, can be synthesized to be polymerizable. researchgate.netmdpi.com These monomers are then copolymerized with other non-fluorescent monomers to create fluorescent polymers.

For instance, polymerizable 1,8-naphthalimide derivatives have been condensed with γ-aminopropyl triethoxysilane (APTES) via a sol-gel process to produce highly fluorescent polysiloxane materials. researchgate.net Another strategy involves synthesizing naphthalimide derivatives that can be copolymerized with various co-monomers to create materials with combined fluorescent and desirable polymeric properties like thermal stability and handleability. mdpi.com

The synthesis of such fluorescent polymers often starts with a substituted 1,8-naphthalic anhydride, such as 4-bromo-1,8-naphthalic anhydride. researchgate.netmdpi.com This starting material can be reacted with appropriate amines to introduce functional groups that can later participate in polymerization reactions. researchgate.netmdpi.com For example, reaction with ethanolamine (B43304) can introduce a hydroxyl group that can be further functionalized. researchgate.net

A key application of these fluorescent copolymers is in the development of solid-state pH sensors. mdpi.com Polymers containing naphthalimide moieties can exhibit fluorescence that is sensitive to the pH of the surrounding medium. mdpi.com This change in fluorescence, often a quenching or enhancement, is typically driven by intramolecular charge transfer (ICT) mechanisms that are affected by the protonation state of a functional group, such as an aromatic amine, incorporated into the naphthalimide structure. mdpi.com

Optoelectronic Materials (e.g., OLEDs)

Derivatives of 1,8-naphthalic anhydride are promising candidates for use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netbohrium.com Their inherent properties, such as high fluorescence quantum yields, good thermal and chemical stability, and tunable emission wavelengths, make them suitable for use as emissive materials. researchgate.netresearchgate.netbohrium.com The electron-deficient nature of the 1,8-naphthalimide core also allows these materials to function as electron-transporting layers in OLEDs. researchgate.netbohrium.com

The color of the light emitted from an OLED incorporating a naphthalimide derivative is highly dependent on the nature and position of substituents on the naphthalimide ring. researchgate.net By strategically adding electron-donating or electron-withdrawing groups, the emission can be tuned across the visible spectrum, from blue to red. researchgate.netbohrium.com For instance, introducing an amino or hydroxyl group at the 4-position of the 1,8-naphthalimide structure can lead to a red-shift in the emission spectrum due to intramolecular charge transfer. rsc.org

Research has demonstrated the synthesis of various 1,8-naphthalimide derivatives for OLED applications. For example, a derivative containing a fluorene (B118485) moiety was synthesized by reacting 4-bromo-1,8-naphthalic anhydride with 2-aminofluorene. researchgate.net This highlights the role of the anhydride as a key precursor in creating these advanced materials. The ability to function as both a conductive and emissive layer simplifies the device architecture of an OLED. researchgate.net

The following table summarizes the application of naphthalimide derivatives in OLEDs:

| Role in OLED | Key Properties | Example Modification |

| Emissive Layer (Dopant or Host) | High fluorescence quantum yield, tunable emission color, good stability. | Substitution at the 4-position with electron-donating/withdrawing groups. |

| Electron Transport Layer (ETL) | High electron affinity, good charge mobility. | The inherent electron-deficient 1,8-naphthalimide core. |

| Hole-Blocking Layer | High ionization potential to confine holes within the emissive layer. | Strategic molecular design to control energy levels. |

Supramolecular Chemistry and Self-Assembly of Naphthalic Anhydride Derivatives

Naphthalic anhydride derivatives, including those based on this compound, are versatile building blocks in supramolecular chemistry due to their planar aromatic structure and capacity for non-covalent interactions. researchgate.netrsc.org These interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, can drive the self-assembly of these molecules into well-defined, ordered structures. researchgate.net

The large π-conjugated system of the naphthalimide core facilitates strong π-π stacking interactions, leading to the formation of one-dimensional or two-dimensional aggregates. researchgate.net The introduction of specific functional groups can further direct the self-assembly process. For example, the hydroxyl group in this compound can participate in hydrogen bonding, influencing the packing of the molecules in the solid state.

A notable application of the self-assembly of naphthalimide derivatives is in the creation of electron extraction layers (EELs) for perovskite solar cells. rsc.org By designing naphthalimide derivatives that can self-assemble into a uniform layer, it is possible to create an efficient interface for charge transport. rsc.org The power conversion efficiencies of these solar cells have been significantly improved by modulating the molecular energy levels of the self-assembled naphthalimide derivatives. rsc.org This approach offers a low-cost and highly tunable method for enhancing the performance of next-generation solar energy technologies.

The ability to control the self-assembly process through molecular design allows for the creation of a wide range of supramolecular architectures with tailored properties and functions. This opens up possibilities for their use in areas such as molecular sensing, catalysis, and the development of novel nanomaterials.

Precursors for Specialized Organic Electronic Materials

This compound and its halogenated derivatives serve as crucial precursors for a wide array of specialized organic electronic materials. researchgate.netekb.eg The anhydride group is readily reactive towards amines, allowing for the straightforward synthesis of a vast library of N-substituted 1,8-naphthalimides. rsc.orgnih.gov This synthetic versatility is a key reason for its importance in materials science.

The substitution pattern on the naphthalene core dictates the electronic and photophysical properties of the final material. researchgate.netekb.eg For instance, starting with 4-bromo-1,8-naphthalic anhydride allows for subsequent nucleophilic substitution or cross-coupling reactions at the 4-position, introducing various functional groups that tune the material's properties for specific applications. researchgate.netekb.eg

Derivatives of 1,8-naphthalic anhydride are used to synthesize materials for a range of organic electronic applications, including:

Fluorescent Dyes and Probes: The strong fluorescence of many naphthalimide derivatives makes them ideal for use as fluorescent labels and sensors. uobasrah.edu.iqresearchgate.net

Organic Field-Effect Transistors (OFETs): The electron-accepting nature of the naphthalimide core makes these materials suitable for use as n-type semiconductors in OFETs. mdpi.com

Photovoltaics: Naphthalimide derivatives can act as either electron donors or acceptors in organic photovoltaic devices, depending on their substitution. researchgate.net

A study on 4-hydroxy-3-nitro-1,8-naphthalic anhydride demonstrated that its ionic conductivity could be significantly increased by doping with 4-hydroxy-m-benzene-disulfonic acid. uobasrah.edu.iqresearchgate.net This highlights how the anhydride can be a precursor to materials with tunable conductive properties. The synthesis of this compound involved the nitration of a 4-bromo-1,8-naphthalic anhydride derivative followed by hydrolysis. uobasrah.edu.iqresearchgate.net

Mechanistic Studies of Biological Interactions at the Molecular Level

Molecular Recognition and Binding Mechanisms with Biomolecules (e.g., DNA, Proteins)

Derivatives of 4-Hydroxy-1,8-naphthalic anhydride (B1165640) are particularly noted for their ability to bind to DNA, a key mechanism behind their anticancer potential. nih.gov The core naphthalimide structure serves as an effective DNA intercalator. nih.gov

The planar naphthalimide ring system, derived from 4-hydroxy-1,8-naphthalic anhydride, allows it to insert between the base pairs of the DNA double helix. This intercalation is a primary mode of DNA interaction for this class of compounds. nih.gov

Detailed studies are often performed on derivatives to enhance binding affinity and specificity. For instance, a series of 4-carboranyl-1,8-naphthalimide derivatives, synthesized from this compound, were shown to interact strongly with calf thymus DNA (ct-DNA). nih.gov Thermal denaturation experiments indicated that these conjugates intercalate with DNA, causing a significant increase in the DNA melting temperature (ΔTm) ranging from 7.67 to 12.33 °C. nih.gov Similarly, novel naphthalimide derivatives with hydroxyl-alkylamine side chains at the 4-position have been synthesized and shown to act as DNA intercalators with moderate binding affinities to ct-DNA. nih.gov Spectroscopic studies, including UV-Vis, fluorescence, and circular dichroism, confirm this binding. nih.gov

One study on a 3-amino-4-bromo-1,8-naphthalimide derivative, which shares the core structure, determined a strong affinity for salmon sperm DNA with a binding constant of 6.61 × 104 M–1. acs.org The research confirmed an intercalation mechanism through various methods, including cyclic voltammetry and thermal denaturation studies. acs.org

Table 1: DNA Interaction Data for Derivatives of this compound

| Derivative Class | Method | Key Finding | Source |

|---|---|---|---|

| 4-Carboranyl-1,8-naphthalimides | Thermal Denaturation | Strong intercalation with ct-DNA; ΔTm = 7.67–12.33 °C | nih.gov |

| 4-Hydroxyl-alkylamine naphthalimides | Spectroscopic Analysis | Moderate binding affinity with ct-DNA via intercalation | nih.gov |

This table is interactive. You can sort and filter the data.

Molecular docking simulations provide theoretical insights into how these compounds bind to their biological targets. While direct docking studies on this compound are not extensively reported, research on its derivatives highlights key interaction patterns. For example, molecular modeling has been used to rationally design bis-naphthalimide linkers, which have shown excellent binding affinities in docking studies with DNA helices and G-quadruplex sites. frontiersin.org In other work, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were docked with carbonic anhydrase IX (CAIX), a cancer-associated protein. mdpi.com The results showed stable protein-ligand complexes, indicating a strong potential for targeted interactions. mdpi.com These computational studies are crucial for predicting the binding modes and energies that guide the synthesis of more effective derivatives. frontiersin.org

Enzyme Interaction Mechanisms (e.g., Topoisomerase Inhibition)

Amonafide and mitonafide, which are naphthalimide derivatives, are known to not only intercalate DNA but also to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and cell division. nih.gov This dual mechanism contributes significantly to their antitumor effects. nih.gov However, studies on carborane-modified naphthalimide derivatives, synthesized from precursors like 3-hydroxy-1,8-naphthalic anhydride, found them to be weak inhibitors of human topoisomerase IIα. nih.gov This suggests that the nature of the substituents on the naphthalimide core is critical in determining the specific enzyme inhibitory activity. nih.gov

Fluorescent Labeling of Cellular Structures and Pathways for Mechanistic Insight

The inherent fluorescence of the naphthalimide scaffold is a major advantage for studying biological interactions. rsc.org Derivatives of this compound are widely used as fluorescent probes and labels. rsc.orgbeilstein-journals.org The introduction of an electron-donating hydroxyl group enhances intramolecular charge transfer (ICT), which is key to their fluorescent properties.

Esters of 4-hydroxy-N-propyl-1,8-naphthalimide have been developed as novel fluorescent substrates for assaying lipase (B570770) and esterase activity, offering distinct excitation (447 nm) and emission (555 nm) wavelengths compared to traditional coumarin-based probes. nih.gov Furthermore, specific carborane-naphthalimide conjugates have been shown to selectively stain lysosomes in cancer cells, providing a tool to visualize these organelles and study their role in cell death pathways induced by the compounds. nih.gov In another application, a 3-amino-4-bromo-1,8-naphthalimide derivative was successfully used for the direct imaging of Legionella pneumophila, demonstrating its utility as a DNA-binding imaging agent for microorganisms. acs.org

Structure-Activity Relationship (SAR) Studies Based on Molecular Interactions

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of naphthalimide-based compounds. Research has shown that modifications at positions 3 and 4 of the naphthalimide backbone have significant effects on anticancer activity and DNA binding properties. nih.gov

Side Chain Modification : In a series of naphthalimide derivatives with hydroxyl-alkylamine side chains at the 4-position, the length of the alkyl chain was found to influence both DNA binding and anticancer activity. nih.gov Specifically, a derivative with a three-carbon chain (3c) exhibited the most potent activity against the Bel-7402 cancer cell line, with an IC50 value of 5.57 μM. nih.gov

Substitution on the Naphthalene (B1677914) Core : The position of the hydroxyl group is critical. A comparative study of hydroxy-1,8-naphthalimide photoacids found that the 4-hydroxy isomer (derived from this compound) had distinct fluorescent and reactive properties compared to the 3-hydroxy isomer, highlighting its potential in designing sensitive probes. figshare.com

Table 2: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| 3-Hydroxy-1,8-naphthalic anhydride | |

| 4-Carboranyl-1,8-naphthalimide | |

| Calf thymus DNA (ct-DNA) | |

| 3-Amino-4-bromo-1,8-naphthalimide | |

| Salmon sperm DNA | |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | |

| Carbonic anhydrase IX (CAIX) | |

| Amonafide | |

| Mitonafide | |

| Topoisomerase II | |

| 4-Hydroxy-N-propyl-1,8-naphthalimide |

Future Research Directions and Emerging Paradigms in 4 Hydroxy 1,8 Naphthalic Anhydride Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 4-hydroxy-1,8-naphthalic anhydride (B1165640) and its derivatives, future research will likely focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.

One promising avenue is the exploration of one-pot synthetic protocols . For instance, a reliable one-pot method for preparing 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride from the readily available 1,8-naphthalic anhydride has been reported, utilizing nitration and selective bromination in sulfuric acid at room temperature. mdpi.com This approach offers a more streamlined and efficient route to key intermediates.

Furthermore, there is a growing interest in sustainable and green chemistry approaches. This includes the use of less hazardous reagents and solvents, as well as reaction conditions that minimize energy consumption. For example, microwave-assisted synthesis has been shown to be a faster and more efficient method for the imidation of 4-bromo-1,8-naphthalic anhydride and subsequent Suzuki coupling reactions. mdpi.com Future work could explore other green methodologies such as flow chemistry and biocatalysis to further enhance the sustainability of synthesizing these valuable compounds.

A key starting material, 4-bromo-1,8-naphthalic anhydride, is often used to prepare derivatives like 4-bromo-3-nitro-1,8-naphthalic anhydride in the presence of concentrated sulfuric acid and sodium nitrate (B79036). ekb.eg Developing greener alternatives for these nitration and bromination reactions will be a significant step forward.

Rational Design of Advanced Derivatives with Tunable Photophysical and Chemical Properties

The ability to fine-tune the properties of 4-hydroxy-1,8-naphthalic anhydride derivatives is crucial for their application in various technologies. Rational design, guided by a deep understanding of structure-property relationships, will be instrumental in creating new molecules with specific and enhanced functionalities.

The introduction of different substituents at various positions on the naphthalimide backbone has a remarkable effect on the anticancer activity, DNA binding, and spectroscopic properties of the compounds. nih.gov For instance, the substitution of electron-donating groups like amines or hydroxyl groups into the naphthalene (B1677914) core can lead to compounds with red-shifted intramolecular charge transfer (ICT) bands and distinct solvatochromic behavior. rsc.org

Future research will likely focus on:

Systematic modification of the C-4 position: The 4-position is a key site for functionalization. Attaching different electron-donating or electron-withdrawing groups can precisely control the electronic properties and, consequently, the absorption and emission wavelengths.

Exploiting the N-imide position: The imide nitrogen offers another site for introducing diverse functionalities, which can influence solubility, cellular uptake, and intermolecular interactions.

Synthesis of multifunctional derivatives: Combining different functional groups within a single molecule can lead to materials with multiple desirable properties, such as fluorescence and biological activity.

An example of such rational design is the synthesis of 4-carboranyl-1,8-naphthalimide derivatives, which have been investigated for their anticancer activity. mdpi.com These studies demonstrate how modifying the naphthalic anhydride and naphthalimide structures with ortho- or meta-carboranes can lead to compounds with diversified biological activities. nih.gov

Expansion of Applications in Emerging Technologies (e.g., Single-Molecule Spectroscopy, Quantum Dots)

The excellent photophysical properties of 4-hydroxy-1,8-naphthalimide-based fluorophores, including high fluorescence quantum yields and good photostability, make them ideal candidates for a range of emerging technologies. researchgate.net

Single-Molecule Spectroscopy: The high brightness and photostability of these dyes are advantageous for single-molecule detection and imaging, which require robust fluorophores that can withstand prolonged laser excitation.

Quantum Dots (QDs): While not quantum dots themselves, derivatives of this compound can be used in conjunction with QDs. For instance, they can act as fluorescent probes that interact with QDs, leading to changes in fluorescence that can be used for sensing applications. Future research could explore the development of hybrid materials that combine the properties of these organic dyes with the unique optical and electronic characteristics of quantum dots.

Organic Electronics: The π-conjugated system of the 1,8-naphthalimide (B145957) core makes these compounds suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). mdpi.com By tuning their electronic properties through chemical modification, it is possible to develop new materials for these next-generation electronic devices.

Naphthalimide derivatives are already utilized as fluorescent signs in imaging applications and molecular biology. researchgate.netuobasrah.edu.iq The continued development of derivatives with tailored properties will undoubtedly expand their use in these and other advanced technological fields.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Molecular Biology

The full potential of this compound chemistry can only be realized through a multidisciplinary approach. Collaboration between organic chemists, materials scientists, and molecular biologists will be essential for designing, synthesizing, and evaluating new compounds for specific applications.

Organic Chemistry: Chemists will continue to develop novel synthetic routes and create a diverse library of derivatives with a wide range of functionalities.

Materials Science: Materials scientists will investigate the self-assembly properties of these molecules, their incorporation into polymers and other materials, and their performance in electronic and optical devices. The study of metal-organic frameworks (MOCs) incorporating naphthalic anhydride-derived ligands is one such area of interest, though challenges remain in controlling the metal-ligand interactions. researchgate.net

Molecular Biology: Biologists will explore the use of these compounds as fluorescent probes for cellular imaging, biosensors for detecting specific biomolecules, and as potential therapeutic agents. rsc.org For example, 1,8-naphthalimide derivatives have been investigated as DNA intercalators and for their antitumor activities. uobasrah.edu.iq

The development of fluorescent probes for live-cell imaging is a particularly active area of interdisciplinary research. mdpi.comscilit.com The ability to visualize biological processes in real-time is crucial for understanding disease mechanisms and developing new treatments.

Advanced Theoretical Modeling and Computational Design for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Advanced theoretical modeling and computational design will play an increasingly important role in the future of this compound research.

Quantum mechanical calculations can provide deep insights into the electronic structure and photophysical properties of these molecules. nih.gov This allows researchers to:

Predict the absorption and emission spectra of new derivatives before they are synthesized, saving time and resources.

Understand the nature of electronic transitions , such as intramolecular charge transfer (ICT), which is crucial for designing fluorescent probes with specific properties.

Model the interactions between these molecules and their biological targets, such as proteins and DNA, to guide the design of more potent and selective drugs.

Ligand-based comparative molecular field analysis (CoMFA) is another powerful computational technique that can be used to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can identify the key structural features that are important for a particular biological activity, providing a pharmacophoric pattern for the design of new and improved compounds. nih.gov

Challenges and Opportunities in the Field of Hydroxylated Naphthalic Anhydride Research

Despite the significant progress that has been made, several challenges and opportunities remain in the field of hydroxylated naphthalic anhydride research.

Challenges:

Controlling Selectivity: The synthesis of specific isomers can be challenging, often requiring multi-step procedures with purification at each stage. Developing more selective and direct synthetic methods is a key priority.

Solubility: Many naphthalimide derivatives have poor solubility in aqueous solutions, which can limit their biological applications. Strategies to improve water solubility without compromising their desirable properties are needed.

Understanding Complex Biological Interactions: The precise mechanisms by which these compounds exert their biological effects are often not fully understood. Further studies are needed to elucidate their modes of action.

Opportunities:

Development of Theranostic Agents: The combination of diagnostic (fluorescence imaging) and therapeutic (anticancer activity) properties in a single molecule is a major opportunity. This compound derivatives are excellent candidates for the development of such "theranostic" agents.

Probes for Specific Analytes: There is a continuing need for highly selective and sensitive fluorescent probes for a wide range of analytes, from metal ions to reactive oxygen species. The versatility of the 4-hydroxy-1,8-naphthalimide scaffold provides a platform for the development of such probes.

Advanced Materials: The unique photophysical and electronic properties of these compounds can be harnessed to create novel materials for applications in areas such as sensing, optoelectronics, and catalysis.

Conclusion

Synthesis of Key Academic Advancements for 4-Hydroxy-1,8-Naphthalic Anhydride (B1165640)

4-Hydroxy-1,8-naphthalic anhydride, a prominent derivative of 1,8-naphthalic anhydride, has been the subject of significant academic research due to its unique structural and photophysical properties. researchgate.net The presence of the hydroxyl group at the 4-position on the naphthalene (B1677914) core significantly influences its electronic characteristics and reactivity.

Key academic advancements have centered on several areas:

Synthesis and Derivatization: Researchers have developed various synthetic routes to this compound and its derivatives. A common method involves the hydrolysis of 4-chloro-1,8-naphthalic anhydride. nih.gov Further derivatization, particularly at the hydroxyl group and the anhydride moiety, has led to a vast library of compounds with tailored properties. rsc.orgnih.gov For instance, esterification of the hydroxyl group can be used to design ratiometric probes. uobasrah.edu.iq